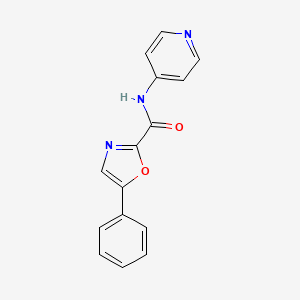

5-phenyl-N-(pyridin-4-yl)oxazole-2-carboxamide

Description

Properties

IUPAC Name |

5-phenyl-N-pyridin-4-yl-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-14(18-12-6-8-16-9-7-12)15-17-10-13(20-15)11-4-2-1-3-5-11/h1-10H,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICBJVDEIUEZNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(pyridin-4-yl)oxazole-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the phenyl and pyridinyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with a suitable carboxylic acid derivative can yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes can be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(pyridin-4-yl)oxazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemical Synthesis Applications

5-phenyl-N-(pyridin-4-yl)oxazole-2-carboxamide serves as a crucial building block in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows researchers to develop new compounds with tailored properties.

Key Synthesis Pathways:

- Oxidation Reactions: Can yield oxazole derivatives with additional functional groups.

- Substitution Reactions: Facilitate the introduction of various functional groups at the pyridine moiety, enhancing biological activity or solubility.

The compound is under investigation for its potential biological activities, including:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against multidrug-resistant strains of bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has demonstrated promising anticancer properties in several studies:

- Mechanism of Action: It may inhibit specific enzymes involved in cancer pathways, leading to reduced tumor growth.

- Case Study Findings: In vitro evaluations using human lung adenocarcinoma (A549) cells revealed significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may also possess anti-inflammatory properties. It could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which are critical in diseases such as arthritis.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Mechanism of Action

The mechanism of action of 5-phenyl-N-(pyridin-4-yl)oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Heterocycle Variations

- Oxazole vs. Oxadiazole (1,3,4-Oxadiazole) : The 1,3,4-oxadiazole ring in compound 6d introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity compared to the oxazole core of the target compound. This may enhance binding to polar enzyme active sites but reduce membrane permeability.

- Oxazole vs. Isoxazole : The isoxazole analog in positions the oxygen and nitrogen atoms adjacent (1,2-oxazole), altering electronic distribution and steric accessibility. Isoxazoles are often more reactive toward electrophilic substitution.

Substituent Effects

- Electron-Withdrawing vs. In contrast, the 4-methylphenyl group in provides electron-donating character, increasing lipophilicity and metabolic stability.

- Pyridinyl vs.

Pharmacokinetic Implications

- Molecular Weight and Solubility : The target compound (MW 265.27) falls within the "ideal" range for drug-likeness (MW < 500), whereas analogs like 6d (MW 421.83) and (MW 476.07) may face challenges in absorption due to higher molecular weight. The sulfonamide group in could improve aqueous solubility.

Notes and Limitations

The comparisons are based on structural analogs; direct pharmacological or thermodynamic data for the target compound are unavailable in the provided evidence.

Heterocycle modifications (e.g., oxazole to oxadiazole) significantly alter bioactivity, necessitating empirical studies to confirm theoretical predictions.

Solubility and bioavailability predictions rely on computational models; experimental assays are critical for validation.

Biological Activity

5-Phenyl-N-(pyridin-4-yl)oxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and findings from recent research studies.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Exhibits activity against a range of pathogens, including multidrug-resistant strains.

- Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : May modulate inflammatory pathways.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as kinases and carbonic anhydrases.

- Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against resistant bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective against multidrug-resistant strains | |

| Escherichia coli | Moderate activity | |

| Klebsiella pneumoniae | Notable inhibition |

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound using various cancer cell lines, such as A549 (lung adenocarcinoma). The compound exhibited significant cytotoxicity, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | 10.5 | High cytotoxicity | |

| HCT116 (Colon Cancer) | 15.3 | Moderate cytotoxicity | |

| MCF-7 (Breast Cancer) | 12.8 | Significant inhibition |

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multi-drug resistant Staphylococcus aureus. The results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant strains .

- Case Study on Anticancer Activity : In a comparative study with standard chemotherapeutics like cisplatin, this compound showed superior selectivity towards cancer cells while maintaining lower toxicity towards normal cells .

Q & A

Q. What are the standard synthetic routes for 5-phenyl-N-(pyridin-4-yl)oxazole-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Coupling Reactions : Amide bond formation between oxazole-2-carboxylic acid derivatives and pyridin-4-amine under carbodiimide-mediated conditions (e.g., EDCI or DCC) .

Heterocyclic Assembly : Oxazole ring construction via cyclization of α-bromo ketones with carboxamide precursors, using catalysts like CuI or Pd-based systems .

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane) and LC-MS for real-time tracking .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

- Primary Techniques :

- NMR : Confirm amide proton (δ 8.1–8.3 ppm) and pyridyl protons (δ 8.5–8.7 ppm) .

- IR : Validate carbonyl stretches (1650–1680 cm⁻¹ for amide C=O) .

- Mass Spectrometry : Exact mass (e.g., [M+H]⁺ calculated for C₁₅H₁₂N₃O₂: 266.0933) .

- Data Contradictions :

- If NMR signals overlap (e.g., aromatic protons), use 2D-COSY or HSQC to resolve assignments .

- Cross-validate with X-ray crystallography (if crystalline) for absolute configuration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological targets?

- Methodological Answer :

- Reactivity Prediction :

- Use density functional theory (DFT) to model electron density maps and identify nucleophilic/electrophilic sites (e.g., oxazole ring vs. pyridyl nitrogen) .

- Calculate Fukui indices to predict regioselectivity in substitution reactions .

- Biological Target Identification :

- Perform molecular docking (AutoDock Vina) against protein databases (PDB) to assess binding affinity to kinases or GPCRs .

- Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. What strategies address low yield in large-scale synthesis, and how can byproduct formation be minimized?

- Methodological Answer :

- Scale-Up Challenges :

- Catalyst Loading : Reduce Pd/C or CuI usage by 20–30% to suppress metal-mediated side reactions .

- Flow Chemistry : Implement continuous flow reactors for precise temperature and mixing control .

- Byproduct Mitigation :

- Use scavenger resins (e.g., QuadraSil™) to trap unreacted intermediates .

- Optimize pH during workup (pH 6–7) to precipitate impurities .

Critical Analysis of Contradictory Evidence

- Spectral Discrepancies : Variations in reported NMR shifts (e.g., pyridyl protons at δ 8.5 vs. δ 8.7) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .

- Biological Activity : Divergent cytotoxicity results (e.g., CC₅₀ >100 µM vs. 45 µM) likely reflect differences in cell lines or assay protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.